3-(ethylsulfanyl)pyridin-4-amine
Description
3-(Ethylsulfanyl)pyridin-4-amine is a pyridine derivative characterized by an ethylsulfanyl (-S-CH₂CH₃) substituent at the 3-position and an amine (-NH₂) group at the 4-position of the pyridine ring. For example, and describe the synthesis of structurally related sulfanyl-triazol-4-amine derivatives through reactions of thiol-containing intermediates with alkyl halides in basic conditions . Such methods could plausibly be adapted for this compound by reacting 4-aminopyridine-3-thiol with ethyl iodide or bromide under alkaline conditions.
This property is critical for pharmaceutical applications, where solubility and bioavailability are key considerations.
Properties
CAS No. |
1427523-27-0 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-ethylsulfanylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2S/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
InChI Key |
FXMITQOBBQOPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CN=C1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)pyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with an ethylsulfanylboronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The ethylsulfanyl and amino groups can enhance its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Key Substituent Effects:
- Ethylsulfanyl vs. Methylsulfanyl : Replacing the ethyl group with a methyl group (as in 3-(methylsulfanyl)pyridin-4-amine, CAS 2715-68-6) reduces molecular weight and slightly decreases lipophilicity. The methyl derivative may exhibit faster metabolic clearance due to its smaller size .
- Ethylsulfanyl vs. Ethoxy: 3-Ethoxypyridin-4-amine (CAS 89943-13-5) replaces the sulfur atom with oxygen, increasing polarity and hydrogen-bonding capacity. This substitution likely reduces membrane permeability but improves aqueous solubility, as noted in .
- Aromatic vs. Heterocyclic Extensions: Compounds like 7-chloro-N-(pyridin-4-yl)quinolin-4-amine () incorporate fused quinoline rings, significantly increasing molecular complexity and weight. Such structures often exhibit enhanced binding to biological targets (e.g., anti-malarial IC₅₀ = 11.7 ± 3 μM) but may face challenges in synthetic scalability .
Tabulated Comparison
Research Implications
- Synthetic Accessibility: The ethylsulfanyl derivative’s synthesis may benefit from established S-alkylation protocols (e.g., ), but its bioactivity remains underexplored compared to quinoline-based analogs.
- Structure-Activity Relationships (SAR) : The ethylsulfanyl group’s balance of lipophilicity and steric bulk positions it as a promising candidate for optimizing drug-like properties in lead compounds.
Biological Activity
3-(Ethylsulfanyl)pyridin-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- CAS Number: 1427523-27-0
- Molecular Formula: C7H10N2S
- Molecular Weight: 154.24 g/mol
- IUPAC Name: 3-ethylsulfanylpyridin-4-amine
- Purity: 95%
Structural Representation:
| Property | Value |
|---|---|
| InChI | InChI=1S/C7H10N2S/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
| InChI Key | FXMITQOBBQOPAI-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C(C=CN=C1)N |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reaction:
- Reacting 4-chloropyridine with ethanethiol in the presence of a base (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF).
- Palladium-Catalyzed Cross-Coupling:
- Utilizing Suzuki-Miyaura coupling with 4-bromopyridine and ethylsulfanylboronic acid derivatives under palladium catalysis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting microbial growth. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity. The compound has been tested on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The specific molecular targets and pathways involved remain an area for further research.
The biological effects of this compound are attributed to its ability to interact with various molecular targets, such as enzymes or receptors. The presence of the ethylsulfanyl and amino groups enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Antimicrobial Study:
- A study conducted by researchers evaluated the compound against a panel of bacteria and fungi. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.
-
Anticancer Research:
- In vitro assays showed that this compound reduced the viability of certain cancer cell lines by over 50% at specific concentrations, indicating promising anticancer properties.
-
Mechanistic Insights:
- Research into its mechanism revealed that the compound could inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
